4-(4-phenyl-1H-imidazol-5-yl)benzamide
説明
特性
IUPAC Name |
4-(4-phenyl-1H-imidazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c17-16(20)13-8-6-12(7-9-13)15-14(18-10-19-15)11-4-2-1-3-5-11/h1-10H,(H2,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSFYTQBAOJMKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC=N2)C3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Features
Key structural variations among imidazole/benzimidazole derivatives include substituents on the imidazole ring, aromatic substituents, and functional groups (amide, ester, halogen). Below is a comparative analysis:
Key Observations :
- Halogenated derivatives (e.g., astemizole’s fluorobenzyl group) exhibit enhanced electronegativity, which may improve target binding but could elevate toxicity risks .
- Methoxy and dioxolane substituents (e.g., in Compound 14s and derivatives) improve solubility but may reduce metabolic stability due to esterase susceptibility .
Physicochemical Properties
| Property | 4-(4-Phenyl-1H-imidazol-5-yl)benzamide | SB-431542 | Compound 14s | Astemizole |
|---|---|---|---|---|
| LogP (Predicted) | ~3.2 (moderate lipophilicity) | ~2.8 | ~2.5 | ~4.1 |
| Solubility (aq.) | Moderate (amide enhances polarity) | High | Low (ester) | Very low |
| Hydrogen Bond Donors | 2 (NH imidazole, amide) | 3 | 3 | 1 |
Analysis :
- The amide group in 4-(4-phenyl-1H-imidazol-5-yl)benzamide and SB-431542 improves aqueous solubility relative to ester-containing analogs like Compound 14s .
- Astemizole’s high logP (~4.1) aligns with its historical use as a lipophilic antihistamine, but its low solubility contributed to cardiac side effects, underscoring the importance of balanced physicochemical properties .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-(4-phenyl-1H-imidazol-5-yl)benzamide to improve yield and purity?
- Methodological Answer : The synthesis of imidazole-containing benzamides often involves multi-step reactions with careful control of conditions. For example, catalytic hydrogenation using Raney nickel (instead of palladium on carbon) can suppress undesired side reactions like dehalogenation, improving intermediate yields to >90% . Alkaline conditions (e.g., NaOH in ethanol) facilitate cyclization via Schiff base formation, with optimal temperatures around 45°C for high conversion rates (88% isolated yield) . Solvent selection (e.g., water vs. ethanol) and reaction time must be systematically tested to balance purity and efficiency.
Q. What analytical techniques are critical for confirming the structure of 4-(4-phenyl-1H-imidazol-5-yl)benzamide?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for verifying aromatic proton environments and substituent connectivity. Mass spectrometry (MS) provides molecular weight confirmation, while X-ray crystallography (using programs like SHELXL or visualization tools like ORTEP-3 ) resolves stereoelectronic details. For example, SHELXL refines small-molecule structures against high-resolution diffraction data, ensuring atomic-level accuracy .
Q. How can researchers assess the solubility and stability of this compound for in vitro assays?
- Methodological Answer : Solubility profiling in polar (e.g., DMSO, water) and non-polar solvents (e.g., THF) is critical. Stability studies under varying pH (e.g., simulated physiological conditions) and temperatures (4°C to 37°C) should be conducted using HPLC to monitor degradation. Data from structurally similar compounds suggest that electron-withdrawing groups (e.g., benzamide) enhance stability in aqueous media .
Advanced Research Questions
Q. How can conflicting data on the compound’s biological activity (e.g., apoptosis induction vs. off-target effects) be resolved?
- Methodological Answer : Contradictions may arise from assay specificity or cellular context. Use orthogonal validation methods:
- Target engagement assays (e.g., thermal shift or SPR) confirm direct binding to proposed targets like kinases or PARP-1 .
- RNA sequencing identifies downstream pathways affected, distinguishing primary targets from compensatory mechanisms .
- Isoform-specific inhibitors or CRISPR knockdowns can isolate contributions of individual targets .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models binding modes to enzymes like PARP-1 or kinases. Molecular dynamics simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over time, identifying key residues (e.g., hydrogen bonds with imidazole N-atoms) . Free energy calculations (MM/PBSA) quantify binding affinities, guiding SAR studies .
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
- Methodological Answer : X-ray diffraction with high-resolution data (<1.0 Å) can distinguish between 1H-imidazol-4-yl and 1H-imidazol-5-yl tautomers. SHELXL refines occupancy ratios for tautomeric states, while electron density maps (visualized via ORTEP-3 ) reveal proton positions. For example, hydrogen-bonding networks in the crystal lattice stabilize specific tautomers .
Q. What strategies improve selectivity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent scanning : Replace the phenyl group with bioisosteres (e.g., pyridyl, thiophene) to modulate steric/electronic effects .
- Proteome-wide profiling (e.g., KinomeScan) identifies off-target kinase interactions.
- Metabolite mapping (via LC-MS) detects metabolic liabilities (e.g., imidazole ring oxidation) that reduce selectivity .
Data-Driven Research Design
Q. How to design dose-response experiments for evaluating anticancer efficacy?
- Methodological Answer :
- In vitro : Use a 10-point dilution series (e.g., 0.1 nM–100 µM) across cancer cell lines (e.g., HeLa, MCF-7). Monitor IC₅₀ via ATP-based viability assays (e.g., CellTiter-Glo) .
- In vivo : Apply allometric scaling (e.g., 1–50 mg/kg in xenograft models) with pharmacokinetic sampling (plasma/tumor) to correlate exposure and efficacy .
Q. What statistical methods address variability in enzymatic inhibition assays?
- Methodological Answer :
- Replicates : Perform triplicate measurements with inter-day validation.
- Mixed-effects models account for plate-to-plate variability.
- Grubbs’ test identifies outliers in high-throughput screening data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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